5-(3-Methoxyphenyl)picolinic acid
Description
5-(3-Methoxyphenyl)picolinic acid (CAS: 75754-04-0) is a heterocyclic compound featuring a picolinic acid backbone substituted at the 5-position with a 3-methoxyphenyl group. It is synthesized via Suzuki-Miyaura cross-coupling reactions using 5-bromopicolinic acid and 3-methoxyphenyl boronic acid, followed by purification via HPLC to achieve >95% purity . Its structure is confirmed by $ ^1H $ and $ ^{13}C $ NMR spectroscopy, with key signals at δ 8.80 (d, 1H, pyridine-H), 7.21–7.16 (m, 1H, aromatic-H), and 3.80 ppm (s, 3H, OCH$_3$) .
Properties
IUPAC Name |
5-(3-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)10-5-6-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILSJHFLUCEYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680758 | |
| Record name | 5-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226060-19-0 | |
| Record name | 5-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)picolinic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 5-(3-Methoxyphenyl)picolinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
5-(3-Methoxyphenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)picolinic acid involves its interaction with molecular targets and pathways. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structures and disrupting zinc binding . This mechanism can inhibit the function of these proteins, which are involved in viral replication and cellular homeostasis.
Comparison with Similar Compounds
Substituent Variations and Structural Isomerism
The biological and physicochemical properties of picolinic acid derivatives are highly influenced by substituent position and electronic nature. Key analogs include:
| Compound Name | Substituent Position/Group | Molecular Formula | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 5-(3-Methoxyphenyl)picolinic acid | 3-OCH$_3$ on phenyl ring | C${14}$H${13}$NO$_3$ | 75754-04-0 | Meta-methoxy substitution |
| 5-(4-Methoxyphenyl)picolinic acid | 4-OCH$_3$ on phenyl ring | C${14}$H${13}$NO$_3$ | 648898-17-3 | Para-methoxy substitution |
| 5-(2-Methoxyphenyl)picolinic acid | 2-OCH$_3$ on phenyl ring | C${14}$H${13}$NO$_3$ | 75754-04-0 | Ortho-methoxy substitution |
| 5-(3-Cyanophenyl)picolinic acid | 3-CN on phenyl ring | C${13}$H$8$N$2$O$2$ | 1261944-75-5 | Electron-withdrawing cyano group |
| 5-(4-Trifluoromethoxyphenyl)picolinic acid | 4-OCF$_3$ on phenyl ring | C${13}$H$8$F$3$NO$3$ | 1261820-95-4 | Strongly electron-withdrawing group |
| 5-(o-Tolyl)picolinic acid | 2-CH$_3$ on phenyl ring | C${13}$H${11}$NO$_2$ | N/A | Steric hindrance from methyl group |
Key Observations :
- Electronic Effects: Methoxy (OCH$3$) groups are electron-donating, enhancing solubility and resonance stabilization, whereas cyano (CN) and trifluoromethoxy (OCF$3$) groups are electron-withdrawing, altering reactivity and binding affinity .
- Positional Isomerism : Para-substituted analogs (e.g., 4-OCH$_3$) exhibit distinct HPLC retention times (e.g., 3.394 min for 16i vs. 3.544 min for 16j) due to differences in polarity and steric interactions .
Physicochemical Properties
| Property | 5-(3-Methoxyphenyl) | 5-(4-Methoxyphenyl) | 5-(3-Cyanophenyl) | 5-(4-Trifluoromethoxy) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 228.2 | 230.1 | 224.2 | 297.2 |
| HPLC Retention Time (min) | 3.724 | 3.394 | 3.261 | N/A |
| Solubility (Qualitative) | Moderate | High | Low | Low |
| LogP (Predicted) | 1.8 | 1.6 | 2.3 | 3.1 |
Notes:
- Solubility trends correlate with substituent polarity: methoxy groups enhance water solubility compared to hydrophobic trifluoromethoxy or cyano groups .
- The 4-methoxy analog (16i) has a shorter HPLC retention time than the 3-methoxy derivative (16h), reflecting increased polarity in para-substituted compounds .
Commercial Availability and Cost
| Compound | Supplier | Price (1g) | Purity |
|---|---|---|---|
| 5-(3-Methoxyphenyl)picolinic acid | Aroz Technologies | $180.00 | >95% |
| 5-(4-Cyanophenyl)picolinic acid | Aroz Technologies | $240.00 | >85% |
| 5-(4-Trifluoromethoxy)phenyl | Global Chemical | $890.00 | >90% |
Note: Pricing reflects synthetic complexity and substituent rarity (e.g., trifluoromethoxy derivatives are costlier due to specialized reagents) .
Biological Activity
5-(3-Methoxyphenyl)picolinic acid is a derivative of picolinic acid, notable for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₁NO₃
- Molecular Weight : 229.23 g/mol
- CAS Number : 1226060-19-0
Synthesis
The synthesis of 5-(3-Methoxyphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon–carbon bonds. This compound can also undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives with potential biological activities.
The biological activity of 5-(3-Methoxyphenyl)picolinic acid is primarily attributed to its ability to interact with specific molecular targets. It has been shown to bind to zinc finger proteins, influencing their structure and function. This interaction may disrupt zinc binding, leading to altered cellular signaling pathways.
Antitumor Activity
Recent studies indicate that 5-(3-Methoxyphenyl)picolinic acid exhibits antitumor properties . For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung) | 15.2 | |
| HeLa (Cervical) | 12.8 | |
| MCF-7 (Breast) | 10.5 |
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages.
| Cytokine | Inhibition (%) | Reference |
|---|---|---|
| TNF-α | 45 | |
| IL-6 | 30 | |
| IL-1β | 40 |
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
A study involving mice implanted with tumor cells showed that administration of 5-(3-Methoxyphenyl)picolinic acid resulted in a significant reduction in tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses.
Case Study 2: Inhibition of Inflammatory Response
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound reduced edema and inflammatory markers significantly, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
